![molecular formula C20H15ClN2O2S B2481865 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-42-3](/img/structure/B2481865.png)

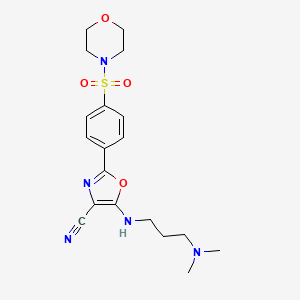

3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- The compound has been synthesized and characterized in various studies. For instance, Abbas et al. (2015) explored the synthesis and characterization of fused thiazolo[3,2-a]pyrimidinone derivatives, which include compounds structurally related to 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. These compounds showed promising cytotoxic activity against breast and hepatocellular carcinoma cell lines (Abbas, Gomha, Elaasser, & Mabrouk, 2015).

Antitumor Activity

- Research by Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of thieno[3,2-d]pyrimidine derivatives. They found that most newly synthesized compounds showed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7), cervical carcinoma cell line (HeLa), and colonic carcinoma cell line (HCT-116) (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

- Fayed et al. (2014) investigated the antimicrobial properties of new 3-substituted derivatives of thieno[3,2-d]pyrimidin-4(3H)-one. Their study highlighted the compound's potential as an antimicrobial agent against various pathogens (Fayed, Amr, Al-Omar, & Mostafa, 2014).

Anti-Inflammatory Agents

- The potential of thieno[3,2-d]pyrimidine derivatives as anti-inflammatory agents was studied by Tolba et al. (2018). These compounds were shown to possess remarkable activity toward fungi, bacteria, and inflammation (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).

Synthesis of Derivatives

- Research also focuses on synthesizing various derivatives of thieno[3,2-d]pyrimidin-4(3H)-one, as seen in the work by Ho (2001), which involved the synthesis of new pyrido[3', 2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and related derivatives (Ho, 2001).

Green Synthesis Approach

- A green approach to synthesize pharmacologically important thieno[3,2-d]pyrimidin-4(3H)-ones was reported by Shi et al. (2018), emphasizing the importance of eco-friendly methods in the synthesis of such compounds (Shi et al., 2018).

Structural Analysis

- The crystal structure of related compounds was determined by Liu et al. (2006), providing detailed insights into the molecular arrangement and interactions (Liu, Jian-chao, He, Hong-wu, & Ding, Ming-Wu, 2006).

Mechanism of Action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion and death of the bacteria .

Pharmacokinetics

The compound has been shown to have significant antimycobacterial activity, suggesting it has sufficient bioavailability to reach its target .

Result of Action

The compound has significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds have significant antimycobacterial activity, with MIC in the range of 6–8 μM .

Action Environment

The efficacy of the compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The compound was found to be less potent against M. tuberculosis H37Rv compared to other strains, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The nature of these interactions is likely due to the compound’s ability to bind to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

3-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been shown to have significant effects on various types of cells. In particular, it has demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It influences cell function by inhibiting energy metabolism, leading to ATP depletion .

Molecular Mechanism

The compound exerts its effects at the molecular level through several mechanisms. As mentioned earlier, it inhibits the function of Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to ATP depletion, affecting the overall energy balance within the cell .

Temporal Effects in Laboratory Settings

The effects of 3-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one over time in laboratory settings have not been extensively studied. It has been observed that some compounds in the thienopyrimidinone class exhibit significant antimycobacterial activity, suggesting potential long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on Cyt-bd, it is likely that it interacts with enzymes involved in energy metabolism .

Properties

IUPAC Name |

3-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVUCRPNWWXAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-3-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2481786.png)

![N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2481790.png)

![2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2481791.png)

![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)

![Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2481800.png)

![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)